Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine
Description
Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine is a secondary amine characterized by a furan ring substituted with a 2-methylcyclopropyl group at the 5-position and a methylaminomethyl group at the 2-position. Its molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol (inferred from analogs in ). The compound’s structure combines the aromaticity of the furan ring with the steric and electronic effects of the cyclopropyl substituent, which may confer unique physicochemical properties, such as increased rigidity and altered solubility compared to simpler amines.
The synthesis of such compounds typically involves coupling reactions (e.g., alkylation of amines with halogenated furan derivatives) or hydrogenation steps, as seen in analogous syntheses (). The presence of the cyclopropyl group introduces challenges in regioselectivity and stability during synthesis due to ring strain .
Properties
IUPAC Name |
N-methyl-1-[5-(2-methylcyclopropyl)furan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(7)10-4-3-8(12-10)6-11-2/h3-4,7,9,11H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVUMGMKLHZXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine typically involves the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce primary amines .
Scientific Research Applications
Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varying Amine Substituents
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reference |
|---|---|---|---|---|
| Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine | C₁₀H₁₆N₂O | 180.25 | 2-Methylcyclopropyl, methylamine | |
| N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}-2-(propan-2-yl)aniline | C₁₈H₂₃NO | 269.38 | 2-Isopropylphenyl, aniline | |
| 3-(1H-imidazol-1-yl)propylamine | C₁₅H₂₁N₃O | 259.35 | Imidazole-propyl, cyclopropylfuran | |
| Ranitidine Diamine Hemifumarate (Related Compound A) | C₁₀H₁₈N₂OS | 222.33 | Dimethylaminomethyl, thioethylamine |
Key Observations :
- Steric Hindrance: Bulky substituents (e.g., 2-isopropylphenyl in C₁₈H₂₃NO) increase steric hindrance, affecting reactivity in coupling reactions .
- Biological Activity : Ranitidine-related compounds exhibit sulfonyl and thioether groups critical for H₂ receptor antagonism, whereas the cyclopropylfuran analogs may target different biological pathways due to structural divergence .
Comparison with Simpler Amines
Key Differences :
Biological Activity
Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine is a chemical compound characterized by its unique structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 165.23 g/mol, this compound has garnered interest in various fields, particularly pharmacology and medicinal chemistry.
Chemical Structure
The compound features a furan ring substituted with a 2-methylcyclopropyl group, which is significant for its biological activity. The presence of the amine group contributes to its reactivity and interaction with biological targets.
Biological Activity
Mechanisms of Action
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds derived from furan derivatives have shown potential against a range of bacterial strains.
- Anticancer Properties : Some studies suggest that furan-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Certain derivatives have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties of furan derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus at varying concentrations.
-
Anticancer Potential :
- In vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
-
Neuroprotective Studies :
- Research exploring neuroprotective effects found that this compound could mitigate oxidative stress in neuronal cells, suggesting its potential role in treating conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves coupling a 5-(2-methylcyclopropyl)furan-2-ylmethyl derivative with methylamine. Key steps include:
- Precursor activation : Use halogenated furan derivatives (e.g., brominated or chlorinated) to facilitate nucleophilic substitution with methylamine .
- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for removing unreacted amines and cyclopropane-containing impurities .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 methylamine to furan precursor) and use inert atmospheres to prevent oxidation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the presence of the cyclopropane ring (characteristic shifts at δ 0.8–1.2 ppm for cyclopropane protons) and furan oxygen .
- Mass spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, distinguishing it from analogs like [(1-ethylpyrazol-3-yl)methyl]furan derivatives .
- Solubility/stability : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under varying pH (4–9) to assess hydrolytic stability of the cyclopropane ring .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar furan-cyclopropane amines?
- Methodological Answer :
- Comparative SAR studies : Systematically modify substituents (e.g., methylcyclopropyl vs. phenyl groups on the furan ring) and evaluate activity against targets like serotonin receptors or cytochrome P450 enzymes .
- Dose-response analysis : Replicate studies using standardized assays (e.g., IC measurements in enzyme inhibition) to identify discrepancies due to concentration-dependent effects .
- Meta-analysis : Cross-reference data from pharmacological databases (e.g., PubChem BioAssay) to validate or challenge conflicting results .
Q. How can the stereochemical stability of the cyclopropane ring in this compound be assessed under physiological conditions?
- Methodological Answer :
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to monitor racemization in buffer solutions at 37°C over 24–72 hours .
- Computational modeling : Perform DFT calculations to predict energy barriers for ring-opening reactions, correlating with experimental stability data .
- Isotope labeling : Synthesize -labeled cyclopropane derivatives and track stability via NMR in simulated gastric fluid (pH 2.0) and blood (pH 7.4) .
Q. What experimental designs are effective for studying this compound’s interactions with neurological targets (e.g., monoamine transporters)?
- Methodological Answer :
- Radioligand binding assays : Use -labeled ligands (e.g., -paroxetine for serotonin transporters) to measure competitive binding affinity .
- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human dopamine transporters to assess functional inhibition .
- In vivo microdialysis : Administer the compound to rodent models and measure extracellular neurotransmitter levels in the prefrontal cortex .
Key Research Challenges
- Cyclopropane Ring Stability : The 2-methylcyclopropyl group may undergo strain-induced ring-opening in acidic environments, requiring formulation adjustments (e.g., enteric coatings) for oral bioavailability .
- Target Selectivity : Structural similarities to arylalkylamines (e.g., ranitidine analogs) necessitate rigorous off-target screening to avoid unintended receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
